MC-SN38 Plasma Stability: A Quantitative Comparison with Cleavable Linker Conjugates
In vitro plasma stability studies directly demonstrate that MC-SN38, with its non-cleavable MC linker, exhibits a significantly extended half-life compared to cleavable linker systems. This high stability is crucial for maintaining the integrity of the ADC in circulation and minimizing the premature release of the SN-38 payload, which is associated with dose-limiting systemic toxicity.
| Evidence Dimension | In vitro plasma stability half-life (t1/2) |
|---|---|
| Target Compound Data | Approximately 20 hours |
| Comparator Or Baseline | Cleavable linker conjugates (e.g., CL2A-SN-38) are designed for pH-sensitive or enzymatic cleavage and demonstrate rapid payload release in lysosomal conditions, with minimal data reported for extended plasma stability. |
| Quantified Difference | MC-SN38's non-cleavable design confers a demonstrably longer half-life in plasma, approximately 20 hours, compared to the rapid, triggered release profiles of cleavable linkers. |
| Conditions | In vitro assay using human or mouse plasma |
Why This Matters
Higher plasma stability directly translates to lower systemic SN-38 exposure, reducing the risk of dose-limiting neutropenia and diarrhea, thereby potentially widening the therapeutic window of the resulting ADC.
